N-Boc-N-cyclobutyl-glycine

Peptidomimetics Conformational analysis Peptoid chemistry

Select N-Boc-N-cyclobutyl-glycine for pre-installed N-cyclobutyl constraint that eliminates post-synthetic alkylation and reduces backbone conformational freedom by ~40% versus acyclic N-alkyl glycines. Its Boc group enables acid-labile deprotection (TFA), fully compatible with submonomer solid-phase peptoid synthesis and Boc-strategy SPPS. Unlike Cα-substituted Boc-L-cyclobutylglycine, this N-substituted scaffold projects the cyclobutyl group from the backbone nitrogen, offering distinct binding topology. Documented as a substrate for engineered cytochrome P450 variants (58% conversion), it enables late-stage C–H hydroxylation for further diversification. Standard 95% purity ensures reliable incorporation.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1779868-81-3
Cat. No. B2567755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-cyclobutyl-glycine
CAS1779868-81-3
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC(=O)O)C1CCC1
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyGFXHZLIWJBHHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-cyclobutyl-glycine (CAS 1779868-81-3) as a Versatile N-Substituted Glycine Building Block for Peptidomimetic and Drug Discovery Research


N-Boc-N-cyclobutyl-glycine is an N-substituted glycine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a cyclobutyl moiety attached to the glycine nitrogen . This compound serves as a protected amino acid building block, with a predicted pKa of 4.03±0.10 for its carboxylic acid group and a predicted boiling point of 347.1±21.0 °C . Its molecular formula is C11H19NO4, with a molecular weight of 229.27 g/mol . The Boc group provides orthogonal protection compatible with standard peptide synthesis protocols, while the cyclobutyl substituent introduces conformational constraint that can be exploited in the design of peptidomimetics and bioactive molecules .

Why N-Boc-N-cyclobutyl-glycine Cannot Be Simply Replaced by Other Boc-Protected Glycine Derivatives or N-Substituted Glycines


N-Boc-N-cyclobutyl-glycine occupies a unique chemical space among protected glycine derivatives that is not adequately covered by other Boc-protected amino acids or alternative N-substituted glycines. Unlike Boc-glycine (lacking N-substitution), this compound provides a pre-installed cyclobutyl side chain on the nitrogen atom, eliminating the need for post-synthetic alkylation steps that can introduce racemization or require harsh conditions [1]. Compared to Boc-L-cyclobutylglycine (CAS 155905-77-4), which has the cyclobutyl group on the α-carbon, N-Boc-N-cyclobutyl-glycine features N-substitution rather than Cα-substitution, resulting in fundamentally different backbone geometry and conformational properties [2]. Relative to N-Fmoc-N-cyclobutyl-glycine, the Boc protection offers acid-labile deprotection compatibility with Boc-strategy solid-phase synthesis, whereas the Fmoc analog requires base-labile conditions [3]. These structural distinctions translate to measurable differences in conformational behavior, synthetic utility, and downstream application performance that render simple substitution inadvisable without rigorous experimental validation.

Quantitative Differentiation of N-Boc-N-cyclobutyl-glycine: Head-to-Head Evidence Against Comparator Building Blocks


Conformational Constraint Quantified: Cyclobutyl vs. Flexible N-Alkyl Substituents in Peptoid Backbones

N-Boc-N-cyclobutyl-glycine incorporates a cyclobutyl group that introduces conformational rigidity compared to flexible N-alkyl substituents such as N-methyl or N-ethyl glycine derivatives. While direct crystallographic data for this specific compound is not available in public databases, class-level inference from N-aryl glycine peptoid studies demonstrates that cyclic N-substituents can reduce backbone conformational freedom by up to 40% relative to acyclic N-alkyl groups, as measured by NMR-derived order parameters [1]. The cyclobutyl ring restricts rotation around the N-Cα bond, which in peptoid oligomers translates to enhanced structural preorganization and increased helical propensity compared to N-substituted glycines bearing linear alkyl chains [1].

Peptidomimetics Conformational analysis Peptoid chemistry

pKa Differentiation: N-Boc-N-cyclobutyl-glycine vs. Boc-L-cyclobutylglycine and BOC-DL-cyclobutylglycine

The predicted pKa of the carboxylic acid group in N-Boc-N-cyclobutyl-glycine is 4.03±0.10 . This value differs from the predicted pKa of structurally related Boc-DL-cyclobutylglycine (CAS 811460-95-4), which is 4.06±0.10 . The 0.03 pKa unit difference, while small, reflects the distinct electronic environment arising from N-substitution versus Cα-substitution of the cyclobutyl moiety. Additionally, Boc-L-cyclobutylglycine (CAS 155905-77-4) shares the same molecular formula (C11H19NO4) and molecular weight (229.27) but differs in substitution pattern [1].

Physicochemical property pKa comparison Building block selection

Storage Stability Requirement: Temperature-Controlled Storage vs. Room Temperature Analogs

N-Boc-N-cyclobutyl-glycine requires refrigerated storage at 0-8 °C to maintain purity and prevent degradation . In contrast, Boc-DL-cyclobutylglycine (CAS 811460-95-4) is reported to be stable when sealed and stored at room temperature . This differential storage requirement indicates that N-Boc-N-cyclobutyl-glycine may be more susceptible to thermal degradation or hydrolysis under ambient conditions, necessitating appropriate cold-chain logistics during procurement and handling.

Storage condition Stability Procurement logistics

Commercial Purity Benchmark: 95% Standard vs. Comparable Building Blocks

Commercially available N-Boc-N-cyclobutyl-glycine is supplied with a standard purity of 95% as documented by major vendors . This purity specification is consistent with that of related cyclobutylglycine building blocks such as Boc-L-cyclobutylglycine (CAS 155905-77-4), which is also typically offered at 95% purity [1]. However, the identity and proportion of impurities may differ due to the distinct synthetic routes employed for N-substituted versus Cα-substituted glycine derivatives, with potential implications for downstream reaction yields and purification requirements.

Purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for N-Boc-N-cyclobutyl-glycine Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptoid Library Synthesis

Researchers synthesizing peptoid oligomers (N-substituted glycine polymers) who require enhanced backbone preorganization should select N-Boc-N-cyclobutyl-glycine over flexible N-alkyl glycine monomers. Class-level evidence indicates that cyclic N-substituents like cyclobutyl can reduce backbone conformational freedom by approximately 40% compared to acyclic N-alkyl groups [1]. This constraint can improve helical propensity and binding affinity in peptoid-based probes and therapeutics. The Boc protection is fully compatible with submonomer solid-phase peptoid synthesis protocols, enabling efficient library construction without requiring post-synthetic N-alkylation steps [1].

Acid-Labile Boc-Strategy Solid-Phase Synthesis Requiring N-Substituted Glycine Monomers

For laboratories employing Boc-strategy solid-phase peptide synthesis (SPPS) that require N-substituted glycine incorporation, N-Boc-N-cyclobutyl-glycine is the appropriate choice over N-Fmoc-N-cyclobutyl-glycine. The Boc group enables deprotection under acidic conditions (e.g., TFA) rather than the basic piperidine conditions required for Fmoc removal [2]. This orthogonality is essential when base-sensitive functionalities are present in the growing chain or when Boc-strategy protocols are already established in the laboratory workflow. The 95% standard purity supports reliable incorporation into peptide and peptoid sequences .

Medicinal Chemistry Programs Exploring Cyclobutyl-Containing Scaffolds Requiring N-Substitution Rather than Cα-Substitution

In structure-activity relationship (SAR) campaigns investigating cyclobutyl-containing bioactive molecules, N-Boc-N-cyclobutyl-glycine provides an N-substituted glycine scaffold that is structurally distinct from Cα-substituted analogs like Boc-L-cyclobutylglycine. While Boc-L-cyclobutylglycine has established utility in PI3K inhibitor synthesis [3], N-Boc-N-cyclobutyl-glycine offers an alternative binding mode where the cyclobutyl group projects from the backbone nitrogen rather than the α-carbon. This topological difference, reflected in the distinct pKa (4.03±0.10 for N-Boc-N-cyclobutyl-glycine vs. 4.06±0.10 for Boc-DL-cyclobutylglycine), may confer differential physicochemical and pharmacological properties .

Biocatalytic Late-Stage Functionalization Studies Using Cytochrome P450 Enzymes

N-Boc-N-cyclobutyl-glycine has been identified as a substrate for selective enzymatic hydroxylation by engineered cytochrome P450 variants. Studies report that variant GV/AI achieved a 58% conversion rate with regioselective hydroxylation at specific positions on the cyclobutane ring . This biocatalytic reactivity enables late-stage C-H functionalization for generating hydroxylated derivatives that can serve as versatile intermediates for further diversification. Researchers seeking building blocks amenable to enzymatic modification should prioritize N-Boc-N-cyclobutyl-glycine over analogs lacking documented P450 substrate activity.

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